molecular formula C8H15NO2 B6352543 Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate CAS No. 20785-47-1

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Cat. No. B6352543
CAS RN: 20785-47-1
M. Wt: 157.21 g/mol
InChI Key: KLKOUNJSMIBQSL-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate” is a synthetic organic compound that belongs to the class of amino esters. It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol .

Scientific Research Applications

Sonogashira Coupling Reactions

The compound is valuable in Sonogashira cross-coupling reactions. By reacting it with terminal alkynes (e.g., aryl or alkyl alkynes), researchers can form carbon-carbon bonds efficiently. This method is widely used for constructing conjugated systems, natural products, and pharmaceutical intermediates .

Ester Synthesis

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is an essential precursor for ester synthesis. When combined with carboxylic acids, it forms esters (RCOOR’) through esterification reactions. Esters have applications in perfumery, flavoring, and as solvents .

Polymerization Kinetics

In polymer science, Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate plays a role in studying polymerization kinetics. Researchers investigate its reactivity and molecular weight evolution during polymerization processes .

Phase-Transfer Catalysis

The compound is involved in phase-transfer catalysis during its synthesis. By using a combination of toluene and 50% sodium hydroxide, researchers can efficiently alkylate methyl indole-5-carboxylate to obtain the desired product .

properties

IUPAC Name

methyl 2-methyl-3-(prop-2-enylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-5-9-6-7(2)8(10)11-3/h4,7,9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKOUNJSMIBQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235638
Record name Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

CAS RN

20785-47-1
Record name Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20785-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.42 g (0.20 mole) of allylamine, 24.03 g (0.24 mole) of methyl methacrylate and 100 mL of methanol in a pressure bottle, was heated at 90 degrees for 43 hours. After cooling the mixture was concentrated, then vacuum distilled under vaccuum to give 24.55 g (rac)-2-methyl-3-(2-propenylamino)-propanoic acid methyl ester as colorless oil. b.p. 70 degrees, 5 mm Hg.
Quantity
11.42 g
Type
reactant
Reaction Step One
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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